molecular formula C37H54ClPPd+2 B8256316 Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) CAS No. 1798782-02-1

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)

Cat. No.: B8256316
CAS No.: 1798782-02-1
M. Wt: 671.7 g/mol
InChI Key: JKDXLSQCLASSTC-HRNDJLQDSA-N
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Description

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) is a Buchwald’s 2nd generation preformed catalyst . It undergoes rapid reductive elimination to form a reactive, monoligated Pd (0) species .


Synthesis Analysis

The synthesis of this compound involves the removal of approximately 90% of the solvent under vacuum after the reaction has completed. The remaining residue is then washed with methyl tert-butyl ether (MTBE) (4.0 mL) and pentane (10.0 mL). The reaction system is placed at 0°C for 1 hour, and the solid obtained by filtration is dried under vacuum .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(C1=C(C2=CC=C(Cl)C(C/C=C/C)=C2P(C3CCCCC3)C4CCCCC4)C(C(C)C)=CC(C(C)C)=C1)C. [Pd+2] .


Chemical Reactions Analysis

This compound is often used as a catalyst in organic synthesis, particularly in coupling reactions and the activation of inert chemical bonds .


Physical and Chemical Properties Analysis

This compound is a white solid powder at room temperature and pressure. It is soluble in common organic solvents such as tetrahydrofuran . Its empirical formula is C45H59ClNPPd and its molecular weight is 786.80 .

Mechanism of Action

The compound undergoes rapid reductive elimination to form a reactive, monoligated Pd (0) species . This makes it an effective catalyst for various types of coupling reactions .

Properties

IUPAC Name

[2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXLSQCLASSTC-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54ClPPd+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798782-02-1
Record name Pd-170
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